molecular formula C19H11BrO5 B14721103 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one CAS No. 6098-79-9

9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one

Cat. No.: B14721103
CAS No.: 6098-79-9
M. Wt: 399.2 g/mol
InChI Key: YGURSGCOUHHLOB-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound that belongs to the xanthene family It is characterized by the presence of a bromophenyl group attached to the xanthene core, along with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and resorcinol.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and resorcinol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction forms the xanthene core with the bromophenyl group attached.

    Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the hydroxyl groups at the 2, 6, and 7 positions of the xanthene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted xanthene derivatives.

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its xanthene core with multiple hydroxyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

6098-79-9

Molecular Formula

C19H11BrO5

Molecular Weight

399.2 g/mol

IUPAC Name

9-(4-bromophenyl)-2,6,7-trihydroxyxanthen-3-one

InChI

InChI=1S/C19H11BrO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H

InChI Key

YGURSGCOUHHLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Br

Origin of Product

United States

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